
5-Isopropylphthalazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Isopropylphthalazine is a heterocyclic compound that belongs to the phthalazine family Phthalazines are known for their unique structure, which consists of a benzene ring fused with a pyridazine ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-Isopropylphthalazine typically involves the reaction of phthalic anhydride with isopropylamine under acidic conditions. The reaction proceeds through the formation of an intermediate, which then cyclizes to form the desired phthalazine derivative. The reaction conditions often include the use of a solvent such as ethanol or acetic acid and a catalyst like sulfuric acid to facilitate the cyclization process .
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions. Continuous flow reactors are often employed to ensure consistent product quality and yield. The use of high-purity starting materials and precise control of reaction parameters such as temperature and pressure are crucial for large-scale synthesis .
Chemical Reactions Analysis
Types of Reactions: 5-Isopropylphthalazine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form phthalazinone derivatives.
Reduction: Reduction reactions can convert it into dihydrophthalazine derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the phthalazine ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Major Products Formed: The major products formed from these reactions include phthalazinone derivatives, dihydrophthalazine derivatives, and various substituted phthalazines, depending on the specific reagents and conditions used .
Scientific Research Applications
5-Isopropylphthalazine has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Its derivatives are studied for their potential antimicrobial and anticancer properties.
Medicine: Phthalazine derivatives are explored for their use as antihypertensive agents and enzyme inhibitors.
Industry: This compound is used in the development of advanced materials, including polymers and dyes.
Mechanism of Action
The mechanism of action of 5-Isopropylphthalazine involves its interaction with specific molecular targets. For instance, in medicinal applications, it may act as an enzyme inhibitor by binding to the active site of the enzyme, thereby preventing substrate binding and subsequent catalytic activity. The pathways involved often include inhibition of key enzymes in metabolic pathways or modulation of receptor activity .
Comparison with Similar Compounds
Phthalazine: The parent compound with a similar structure but without the isopropyl group.
Phthalazinone: An oxidized derivative of phthalazine.
Dihydrophthalazine: A reduced form of phthalazine.
Uniqueness: 5-Isopropylphthalazine is unique due to the presence of the isopropyl group, which can influence its chemical reactivity and biological activity. This structural modification can enhance its binding affinity to specific molecular targets, making it a valuable compound in drug discovery and development .
Properties
Molecular Formula |
C11H12N2 |
|---|---|
Molecular Weight |
172.23 g/mol |
IUPAC Name |
5-propan-2-ylphthalazine |
InChI |
InChI=1S/C11H12N2/c1-8(2)10-5-3-4-9-6-12-13-7-11(9)10/h3-8H,1-2H3 |
InChI Key |
HFWKBRLGWDNPOA-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1=CC=CC2=CN=NC=C21 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


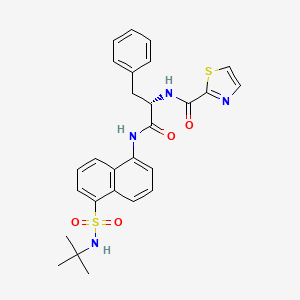
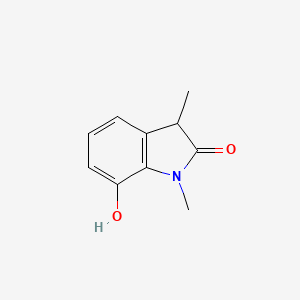

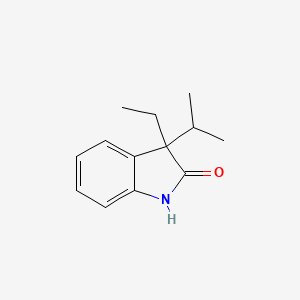
![3,4,5-Tris[(2-chlorobenzyl)sulfanyl]pyridazine](/img/structure/B13106672.png)

![5-Ethoxy-2-(methylsulfanyl)[1,2,4]triazolo[1,5-a]pyrimidin-7(1H)-one](/img/structure/B13106696.png)
![N-(2-Azabicyclo[2.2.1]hept-6-yl)imidazo[1,5-a]pyrazine-6-carboxamide](/img/structure/B13106706.png)
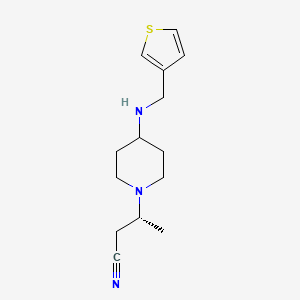


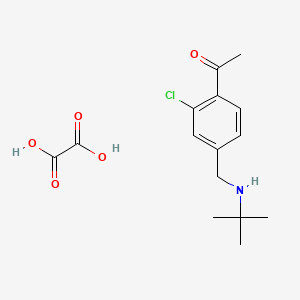
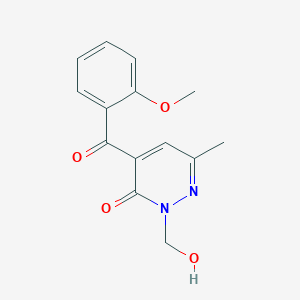
![2-[2-Amino-9-(3-methylbutyl)purin-6-yl]sulfanylacetic acid](/img/structure/B13106739.png)
